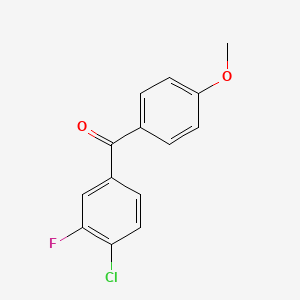

4-Chloro-3-fluoro-4'-methoxybenzophenone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-chloro-3-fluorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPDHVNHCPWRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641492 | |

| Record name | (4-Chloro-3-fluorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760192-86-7 | |

| Record name | (4-Chloro-3-fluorophenyl)(4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques for Functionalized Benzophenones

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman

Assignment of Functional Group Vibrations (e.g., Carbonyl, C-Halogen, C-O-C)

The vibrational spectrum is dominated by several key functional group vibrations. The carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum of benzophenones, typically appearing as a strong band in the region of 1630-1680 cm⁻¹. For 4-Chloro-3-fluoro-4'-methoxybenzophenone, this band is expected around 1650-1660 cm⁻¹, its exact position influenced by the electronic effects of the halogen and methoxy (B1213986) substituents.

The carbon-halogen vibrations are also characteristic. The C-Cl stretching mode is generally observed in the 700-800 cm⁻¹ range, while the C-F stretching vibration gives a strong band, typically between 1200 cm⁻¹ and 1350 cm⁻¹.

The presence of the methoxy group introduces distinct C-O-C vibrations. An asymmetric C-O-C stretching vibration is expected to produce a strong band around 1250-1270 cm⁻¹, while the symmetric stretch appears near 1020-1040 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions, typically above 3000 cm⁻¹ and between 1450-1600 cm⁻¹, respectively.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1650 - 1660 | Strong |

| Aromatic C=C | Stretching | 1580 - 1600 | Medium-Strong |

| C-F | Stretching | 1200 - 1350 | Strong |

| C-O-C (ether) | Asymmetric Stretching | 1250 - 1270 | Strong |

| C-O-C (ether) | Symmetric Stretching | 1020 - 1040 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for the definitive structural analysis of this compound, providing detailed information about the proton, carbon, and fluorine environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum is expected to show signals corresponding to the seven aromatic protons and the three methoxy protons. The methoxy group protons will appear as a sharp singlet, anticipated around δ 3.8-3.9 ppm, a typical value for anisole-like structures. rsc.org

The aromatic region will display two distinct sets of signals. The protons on the 4'-methoxy-substituted ring are expected to form an AA'BB' system, appearing as two doublets around δ 7.8 ppm (ortho to carbonyl) and δ 6.9 ppm (ortho to methoxy). rsc.org The three protons on the 4-chloro-3-fluoro-substituted ring will exhibit more complex splitting due to both proton-proton and proton-fluorine couplings. The proton at position 2 will likely appear as a doublet of doublets, coupled to the protons at positions 5 and 6. The protons at positions 5 and 6 will also show complex splitting patterns influenced by each other and the fluorine atom.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | N/A |

| H-2', H-6' | ~7.8 | Doublet (d) | J ≈ 9.0 |

| H-3', H-5' | ~7.0 | Doublet (d) | J ≈ 9.0 |

| H-2 | ~7.7 | Doublet of Doublets (dd) | ³JHH, ⁴JHF |

| H-5 | ~7.5 | Triplet or ddd | ³JHH, ³JHF, ⁵JHH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of δ 194-196 ppm. rsc.org The methoxy carbon will appear at approximately δ 55-56 ppm. rsc.org

The aromatic carbons will have shifts determined by the substituents. The carbon attached to the fluorine (C-3) will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbon attached to the chlorine (C-4) will also be influenced, typically appearing around δ 130-135 ppm. On the other ring, the carbon attached to the methoxy group (C-4') will be shielded and appear around δ 163 ppm, while the ipso-carbon (C-1') will be found near δ 130 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 |

| C-1 | ~136 |

| C-2 | ~130 |

| C-3 | ~158 (d, ¹JCF ≈ 250 Hz) |

| C-4 | ~125 (d, ²JCF ≈ 20 Hz) |

| C-5 | ~128 (d, ³JCF ≈ 5 Hz) |

| C-6 | ~118 (d, ²JCF ≈ 22 Hz) |

| C-1' | ~130 |

| C-2', C-6' | ~132 |

| C-3', C-5' | ~114 |

| C-4' | ~164 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization

¹⁹F NMR is crucial for characterizing the fluorine-containing part of the molecule. A single resonance is expected for the fluorine atom on the first phenyl ring. The chemical shift is sensitive to the electronic environment; for a fluorine atom ortho to a chlorine and meta to a carbonyl group, the shift is predicted to be in the range of δ -110 to -120 ppm relative to CFCl₃. The signal will appear as a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-5).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and structural information through fragmentation analysis. The molecular formula of this compound is C₁₄H₁₀ClFO₂. The nominal molecular weight is 264.0 g/mol .

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z 264. A key feature will be the isotopic peak at m/z 266 (M+2) with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

The primary fragmentation pathway for benzophenones is α-cleavage on either side of the carbonyl group. This would lead to two main acylium ion fragments:

Loss of the 4-methoxyphenyl (B3050149) radical, resulting in a [C₇H₃ClFO]⁺ ion at m/z 157.

Loss of the 4-chloro-3-fluorophenyl radical, resulting in a [C₈H₇O₂]⁺ ion (4-methoxybenzoyl cation) at m/z 135.

Further fragmentation of these primary ions is also possible. For instance, the 4-methoxybenzoyl cation (m/z 135) can lose a methyl radical (-CH₃) to form an ion at m/z 120, or lose carbon monoxide (-CO) to yield an ion at m/z 107.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 264/266 | [C₁₄H₁₀ClFO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 157/159 | [Cl(F)C₆H₃CO]⁺ | M⁺˙ - •C₆H₄OCH₃ |

| 135 | [CH₃OC₆H₄CO]⁺ | M⁺˙ - •C₆H₃ClF |

| 121 | [C₆H₄OH]⁺ | From rearrangement/loss of CO from m/z 135 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are powerful analytical techniques for the selective and sensitive determination of functionalized benzophenones, including this compound. researchgate.net These methods are widely applied for analyzing complex matrices such as environmental samples, food products, and biological fluids. rsc.orgdphen1.com

The methodology involves chromatographic separation on a reversed-phase column (e.g., C18) followed by detection using a mass spectrometer. nih.gov Electrospray ionization (ESI) is the most common ionization source for benzophenone (B1666685) derivatives, and it can be operated in both positive and negative ion modes to achieve maximum sensitivity for different analytes. rsc.org For this compound, ESI in positive mode would likely be favored due to the presence of the carbonyl group which can be readily protonated.

In the tandem mass spectrometer, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This provides high selectivity and reduces matrix interference, allowing for accurate quantification at trace levels. rsc.orglcms.cz UHPLC systems, by using columns with smaller particle sizes, offer faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC systems. nih.gov

| Parameter | Typical Conditions for Halogenated Benzophenones |

|---|---|

| Chromatography System | UHPLC |

| Column | Reversed-phase C18 (e.g., 1.7 µm, 2.1 mm × 100 mm) nih.gov |

| Mobile Phase | Gradient of Methanol or Acetonitrile and Water (often with 0.1% formic acid) nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) rsc.org |

| Precursor Ion [M+H]⁺ | m/z 265.0 (for C₁₄H₁₀ClFO₂) |

| Potential Product Ions | Fragments corresponding to [C₇H₄ClFO]⁺ and [C₇H₇O]⁺ moieties |

| Quantification | Matrix-matched calibration curves rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules like this compound. The benzophenone chromophore exhibits characteristic absorption bands in the UV region, which arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. mdpi.com The specific transitions observed are influenced by the molecular structure, including the substituents on the phenyl rings and the solvent environment. mdpi.comscialert.net

Analysis of n-π and π-π Transitions in Halogenated Methoxybenzophenones**

The electronic spectrum of benzophenones is primarily characterized by two types of transitions: n-π* (n-to-pi star) and π-π* (pi-to-pi star) transitions. scialert.net

π-π Transitions:* These are typically high-intensity absorptions (large molar absorptivity, ε) that arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com In benzophenones, these transitions are associated with the conjugated π system of the aromatic rings and the carbonyl group, usually occurring at shorter wavelengths (e.g., ~250 nm). mdpi.comscialert.net The presence of substituents like methoxy (-OCH₃), chloro (-Cl), and fluoro (-F) groups, which have lone pairs of electrons, can interact with the π system (mesomeric effect), shifting the position and intensity of this band. mdpi.com

n-π Transitions:* This transition involves the promotion of a non-bonding electron (n), specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. youtube.com This is a formally forbidden transition, resulting in a weak absorption band (low ε) at a longer wavelength, typically above 300 nm for benzophenones. mdpi.com This band is responsible for the characteristic photochemical reactivity of benzophenones.

For this compound, the electron-donating methoxy group and the electron-withdrawing halogen atoms will influence the energy levels of the molecular orbitals, thereby affecting the exact wavelengths of these transitions. The π-π* transition is expected to show a bathochromic (red) shift due to the extension of conjugation by the methoxy group, while the n-π* transition will also be affected by the inductive effects of the halogens.

Solvent Effects on UV-Vis Absorption Spectra

The polarity of the solvent can significantly influence the position of the n-π* and π-π* absorption bands, a phenomenon known as solvatochromism. mdpi.comnih.gov

Effect on n-π Transitions:* In polar, protic solvents (like ethanol (B145695) or water), the lone pair electrons of the carbonyl oxygen are stabilized by hydrogen bonding with solvent molecules. youtube.comyoutube.com This stabilization is stronger for the ground state than for the excited state. youtube.com Consequently, more energy is required to promote an n electron, leading to a shift of the n-π* absorption band to a shorter wavelength (a hypsochromic or blue shift). scialert.netresearchgate.net

Effect on π-π Transitions:* The π* antibonding orbital is generally more polar than the π bonding orbital. Therefore, the excited state of a π-π* transition is more polar than the ground state. youtube.com Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, reducing the energy gap for the transition. youtube.com This results in a shift of the π-π* absorption band to a longer wavelength (a bathochromic or red shift). mdpi.comyoutube.com

Therefore, when analyzing this compound, one would expect to observe a blue shift in its n-π* transition and a red shift in its π-π* transition when changing the solvent from a non-polar one (e.g., hexane) to a polar one (e.g., ethanol). scialert.net

| Transition Type | Effect of Increasing Solvent Polarity | Wavelength Shift | Reason |

|---|---|---|---|

| n-π | Shift to shorter λ | Hypsochromic (Blue Shift) scialert.net | Greater stabilization of the ground state via H-bonding. youtube.com |

| π-π | Shift to longer λ | Bathochromic (Red Shift) scialert.net | Greater stabilization of the more polar excited state. youtube.com |

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation and purity assessment of synthesized compounds like this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose. For purity assessment, an HPLC system coupled with a UV detector is typically used. The compound is separated on a stationary phase (e.g., a C18 column), and its purity is determined by the percentage of the total peak area that corresponds to the main analyte peak. The retention time provides a characteristic value for the compound under specific chromatographic conditions.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Sample Preparation

Before instrumental analysis, especially for samples from complex matrices, a preparation step is crucial to extract, clean up, and concentrate the analyte. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common sample preparation techniques for benzophenones. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is a traditional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com For extracting moderately non-polar compounds like this compound from an aqueous sample, an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) would be used. The main drawbacks of LLE are that it can be time-consuming and requires large volumes of organic solvents. mdpi.com

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE for many applications. mdpi.commdpi.com It involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. researchgate.net This process allows for significant concentration and cleanup of the sample. For benzophenones, reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are frequently used. researchgate.net The choice of sorbent and elution solvent is optimized to achieve high recovery rates for the target analyte. mdpi.com SPE is advantageous due to its reduced solvent consumption, higher sample throughput, and potential for automation. mdpi.com

| Parameter | Typical SPE Conditions for Benzophenones |

|---|---|

| Cartridge Sorbent | Polymeric (e.g., Oasis HLB) or Silica-based (e.g., C18) mdpi.comresearchgate.net |

| Sample Loading | Aqueous sample, pH may be adjusted |

| Washing Solvent | Water or a water/methanol mixture to remove polar interferences |

| Elution Solvent | Methanol, Acetonitrile, or Ethyl Acetate mdpi.com |

| Analyte Recovery | Typically >80% researchgate.netnih.gov |

Photochemical and Photophysical Investigations of Halogenated Methoxybenzophenones

Electronic Transitions and Excited State Dynamics in Substituted Benzophenones

The photophysics of benzophenone (B1666685) and its derivatives are dominated by the nature of their low-lying electronic excited states. The absorption spectrum typically features two main types of transitions: a lower-energy, weaker band corresponding to the n→π* transition of the carbonyl group, and a higher-energy, more intense band corresponding to a π→π* transition of the aromatic system. bgsu.edu The relative energies of the resulting singlet (S) and triplet (T) states, particularly the S₁(n,π), T₁(n,π), and T₂(π,π*) states, dictate the subsequent photophysical and photochemical pathways. nih.govresearchgate.net

A defining characteristic of benzophenone is its exceptionally high quantum yield of triplet state formation, which approaches unity. This efficiency is due to a very rapid and effective intersystem crossing (ISC) from the initially populated lowest excited singlet state (S₁) to the triplet manifold. bgsu.edu For benzophenone itself, the S₁ state is of n,π* character. According to El-Sayed's rules, the direct ISC from an S₁(n,π) state to a T₁(n,π) state is forbidden. nih.gov

Research using ultrafast absorption spectroscopy suggests that the ISC process is more complex, often involving a two-step kinetic model (S₁ → IS → T₁), where 'IS' is an intermediate species. nih.govresearchgate.net This intermediate is thought to be a vibrationally "hot" T₁(n,π) state or a T₁(n,π) state that is in interaction with a nearby T₂(π,π) state. nih.govresearchgate.net The spin-orbit coupling between the S₁(n,π) and T₂(π,π*) states is significantly stronger, making this an allowed and therefore rapid pathway for ISC. researchgate.net Subsequent internal conversion from T₂ to T₁ is extremely fast, leading to the population of the lowest triplet state, which is the primary photoactive species in most benzophenone-mediated reactions. nih.gov Solvent interactions, such as hydrogen bonding with the carbonyl group in protic solvents, can modify the rate of ISC by altering the energies of the involved states. nih.gov

Time-resolved spectroscopy is an indispensable tool for studying the transient species involved in photochemical reactions. wikipedia.org Techniques like nanosecond transient absorption (ns-TA) spectroscopy allow for the direct observation of the triplet excited state (T₁) of benzophenones through its characteristic triplet-triplet (T₁ → Tₙ) absorption. etnalabs.com These experiments can determine crucial parameters such as the triplet state lifetime and the kinetics of its decay through various pathways, including reactions with other molecules. etnalabs.com

For instance, nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy has been used to study the reaction of the benzophenone triplet state with hydrogen-donating solvents like 2-propanol. acs.org This technique provides structural information about the transient intermediates, confirming that the initial step is a rapid hydrogen abstraction by the triplet state to form a diphenylketyl radical. acs.org Ultrafast techniques operating on the femtosecond and picosecond timescales are used to probe the initial events immediately following photoexcitation, such as the dynamics of intersystem crossing from the singlet to the triplet state. nih.govresearchgate.net

Photoreactivity Mechanisms of Halogenated Benzophenones

The chemistry of halogenated benzophenones is largely dictated by the reactivity of their lowest triplet state. This triplet state behaves like a biradical, with significant radical character on the carbonyl oxygen atom, making it highly reactive in certain types of reactions. bgsu.edu

The most characteristic reaction of the benzophenone triplet state is the abstraction of a hydrogen atom from a suitable donor molecule (R-H). This process generates a benzophenone ketyl radical and a substrate-derived radical (R•). acs.org The efficiency of this reaction depends on the nature of the C-H bond being broken and the solvent environment. In the absence of a better hydrogen donor, some benzophenones can even abstract a hydrogen atom from water, though the quantum yield is typically low. researchgate.net

The general mechanism is as follows: BP + hν → ¹BP* → ³BP* ³BP* + R-H → [BP-H]• + R•

The resulting ketyl radicals can then undergo subsequent reactions, such as dimerization to form benzopinacol (B1666686) or reaction with other radical species. researchgate.net

A fascinating aspect of substituted benzophenones is the "meta-effect," where the presence of a substituent at the meta-position can open up unique photochemical reaction pathways that are not observed for the corresponding ortho- or para-substituted isomers. acs.org This effect often requires specific conditions, such as acidic aqueous solutions, where protonation of the carbonyl oxygen in the excited state is a crucial preliminary step. researchgate.netacs.org

For meta-fluorinated benzophenone derivatives, an acid-catalyzed photohydration can occur, leading to an efficient and clean photosubstitution reaction that forms the corresponding phenol. researchgate.net In other cases, such as with 3-(hydroxymethyl)benzophenone, an intramolecular photoredox reaction can occur, demonstrating electronic communication between the 1,3-positions of the benzene (B151609) ring. nih.gov Studies on benzophenones with two different substituents at the meta positions have been conducted to investigate the competition between these different "meta-effect" pathways. researchgate.netacs.org The presence of both electron-donating and electron-withdrawing groups can influence which pathway is favored, often by stabilizing the key biradical intermediates involved in the reaction. acs.orgacs.org

Influence of Halogen and Methoxy (B1213986) Substituents on Photochemical Properties

The specific nature and position of substituents on the benzophenone aromatic rings significantly modulate its photophysical and photochemical properties. Halogens like chlorine and fluorine are electron-withdrawing via the inductive effect, while the methoxy group is electron-donating through resonance.

The presence of a methoxy group, particularly at the para-position, can introduce a significant charge-transfer (CT) character to the π→π* transition. This can lower the energy of the T₂(π,π) state relative to the T₁(n,π) state. In some cases, such as with 4-methoxybenzophenone, this can even cause an inversion of the triplet state ordering, making the lowest triplet state T₁(π,π*) in character, which can alter its reactivity. nih.govresearchgate.net In polar solvents, the charge-transfer character of excited states in methoxy-substituted benzophenones can be enhanced, leading to changes in their absorption spectra. oregonstate.edu The position of the methoxy group is critical; meta-substitution has a less pronounced electronic effect on the carbonyl chromophore compared to para-substitution. acs.org

Halogen substituents also influence the electronic properties. Their electron-withdrawing nature can make the carbonyl group more susceptible to nucleophilic attack in certain reactions and can affect the energy levels of the excited states. The "heavy atom effect" of chlorine (and more so for bromine and iodine) can enhance the rate of spin-forbidden processes like intersystem crossing and phosphorescence by increasing spin-orbit coupling, although this effect is less pronounced for fluorine and chlorine compared to heavier halogens.

The following table presents photophysical data for benzophenone and some substituted derivatives to illustrate the influence of substituents.

| Compound | Solvent | Triplet Energy (E_T) (kcal/mol) | Triplet Lifetime (τ_T) | ISC Quantum Yield (Φ_ISC) |

| Benzophenone | Benzene | 69 | ~5 µs | ~1.0 |

| 4-Methoxybenzophenone | Cyclohexane | 69 (n,π) | - | ~1.0 |

| 4-Methoxybenzophenone | Acetonitrile | 62 (π,π) | - | ~1.0 |

| 4,4'-Dichlorobenzophenone | Benzene | 68 | 11.5 µs | 0.98 |

| 4-Fluorobenzophenone | Benzene | 69 | - | ~1.0 |

In-depth Analysis of 4-Chloro-3-fluoro-4'-methoxybenzophenone Reveals Research Gap

A comprehensive review of scientific literature and chemical databases indicates a significant lack of specific experimental data on the photochemical and photophysical properties of the compound this compound. Despite its structural similarity to other well-studied halogenated and methoxy-substituted benzophenones, detailed investigations into its excited state dynamics, charge transfer phenomena, and photoinduced electron and energy transfer processes appear to be absent from current public-domain research.

General principles of photochemistry suggest that the electronic and steric effects of the chloro, fluoro, and methoxy substituents would influence the energy levels and lifetimes of the excited singlet and triplet states of the molecule. The presence of halogens is known to affect intersystem crossing rates due to spin-orbit coupling, while the methoxy group, being an electron-donating group, can influence the nature and energy of charge transfer states. However, without specific experimental data from techniques such as transient absorption spectroscopy or time-resolved fluorescence, any discussion on these effects for this compound would be purely speculative.

Similarly, while charge transfer phenomena are a known feature of donor-acceptor substituted benzophenones in polar solvents, and photoinduced electron and energy transfer are fundamental processes in their photochemistry, no studies have been found that specifically detail these processes for this compound.

The absence of dedicated research on this particular compound highlights a gap in the current understanding of structure-property relationships in substituted benzophenones. Further experimental and computational studies would be necessary to elucidate the specific photochemical and photophysical behavior of this compound and to populate the detailed research areas outlined in the initial query.

Computational Chemistry and Theoretical Modeling of Halogenated Methoxybenzophenones

Quantum Chemical Calculations for Electronic Structure and Spectra

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. scispace.com It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.net By finding the minimum energy conformation, DFT calculations can predict key structural parameters. For benzophenone (B1666685) and its derivatives, this includes the twist angles of the phenyl rings relative to the central carbonyl group, which are critical determinants of the molecule's electronic properties and steric profile. nih.govsci-hub.se

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. chemrxiv.org From an optimized geometry, crucial ground-state properties can be calculated, including:

Bond Lengths and Angles: Precise predictions of the distances between atoms and the angles they form.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. nih.govnih.govsemanticscholar.org

| Property | Description | Typical Application for Halogenated Benzophenones |

| Geometry Optimization | Finding the lowest energy 3D structure. | Determines the dihedral (twist) angles of the phenyl rings, which affect conjugation and reactivity. nih.gov |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and the energy required for electronic transitions. A smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular forces, solubility, and interactions with polar biological targets. |

To understand how molecules like 4-Chloro-3-fluoro-4'-methoxybenzophenone interact with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the properties of molecules in their excited states. mdpi.com It is particularly effective for simulating ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netmdpi.com

The primary outputs of a TD-DFT calculation are the vertical excitation energies, oscillator strengths (ƒ), and the corresponding wavelengths (λ) of electronic transitions. nih.govrsc.org The oscillator strength is a theoretical measure of the intensity of an absorption band, indicating how likely a transition is to occur. youtube.com These calculations can predict the λmax (wavelength of maximum absorption) values, which are characteristic of a chromophore. researchgate.net For benzophenones, the key transitions often involve n → π* (from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π orbital) and π → π* (between bonding and anti-bonding orbitals of the aromatic system). researchgate.net The choice of solvent can also be modeled using approaches like the Polarizable Continuum Model (PCM), as solvents can shift absorption bands. mdpi.comyoutube.com

| Parameter | Description | Significance |

| Excitation Energy (E) | The energy required to promote an electron from the ground state to an excited state. | Determines the position of absorption bands in the UV-Vis spectrum. |

| Wavelength (λ) | The wavelength of light absorbed during an electronic transition. | Directly comparable to experimental UV-Vis spectra (e.g., λmax). researchgate.net |

| Oscillator Strength (ƒ) | The theoretical probability or intensity of an electronic transition. | A higher value corresponds to a stronger absorption band. Values near zero indicate "forbidden" transitions. nih.gov |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. chemrxiv.org An MEP map is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. tandfonline.comresearchgate.net

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. chemrxiv.org Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. chemrxiv.org For a molecule like this compound, an MEP analysis would likely show a strongly negative region around the carbonyl oxygen and potentially negative regions near the halogen atoms, while the hydrogen atoms of the phenyl rings would be positive. tandfonline.com This analysis helps identify sites crucial for intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Docking and Dynamics Simulations for Interactions

To explore how a compound might interact with a biological target, such as a protein or enzyme, molecular docking and molecular dynamics (MD) simulations are used. These computational techniques are vital in drug discovery and toxicology. ajbasweb.comjchemlett.comnih.gov

Molecular Docking predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor (the protein) to form a stable complex. jchemlett.comdoaj.org Docking algorithms sample numerous possible conformations and positions of the ligand within the receptor's binding site, calculating a "docking score" or binding affinity for each pose. ajbasweb.com This score, often expressed in kcal/mol, estimates the strength of the interaction. The analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.govajbasweb.com

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. mdpi.com Starting from a docked pose, MD simulations use classical mechanics to model the movements and interactions of all atoms in the system, including the surrounding solvent (typically water). nih.govfrontiersin.org These simulations, which can span from nanoseconds to microseconds, are used to:

Assess the stability of the docked conformation. ajbasweb.com

Observe conformational changes in the protein or ligand upon binding. frontiersin.org

Calculate binding free energies with greater accuracy than docking alone. mdpi.com

Identify the role of water molecules in mediating interactions at the binding interface. frontiersin.org

For halogenated benzophenones, these simulations could be used to predict their binding to targets like the estrogen receptor or other proteins implicated in their biological effects. ajbasweb.comnih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models are statistical or machine learning-based approaches that correlate the chemical structure of molecules with their physicochemical properties (QSPR) or biological activities (QSAR). aidic.itnih.govnih.gov The goal is to develop a predictive model that can estimate the property or activity of new, untested compounds based solely on their structure. nih.govnih.gov

The process involves:

Data Collection: Assembling a dataset of compounds with known experimental values for a specific property (e.g., boiling point, partition coefficient) or activity (e.g., IC50 value).

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can range from simple counts of atoms and bonds to complex quantum-chemical parameters derived from DFT. researchgate.netnih.gov

Model Building: A mathematical equation is generated that links the descriptors (independent variables) to the property/activity (dependent variable). This is often achieved using multiple linear regression or more advanced machine learning methods. nih.gov

Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques. nih.gov

Traditional QSAR models often rely on linear regression, but the relationships between structure and activity are frequently nonlinear. nih.gov Machine learning (ML) algorithms are adept at capturing these complex patterns and have become increasingly popular for developing robust QSAR models. researchgate.netyoutube.com

Commonly used ML algorithms in QSAR include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control for overfitting.

Support Vector Machines (SVM) / Support Vector Regression (SVR): A method that finds an optimal hyperplane to separate data points or predict continuous values, effective for high-dimensional data. nih.gov

Artificial Neural Networks (ANNs): Computational models inspired by the structure of biological neural networks, capable of modeling highly complex, non-linear relationships. nih.gov

These ML-based QSAR models can be applied to predict various endpoints for halogenated benzophenones, such as their toxicity, receptor binding affinity, or environmental fate, facilitating rapid screening and prioritization of compounds for further study. nih.govrsc.org

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry provides a powerful lens for investigating the molecular properties of complex organic compounds such as this compound. Through the application of theoretical models, it is possible to predict a range of spectroscopic parameters and reactivity descriptors, offering deep insights into the molecule's behavior at a quantum level. These computational approaches, primarily centered around Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), enable the simulation of various spectra and the analysis of the underlying molecular structure and bonding. Such studies are invaluable for complementing and guiding experimental work, allowing for a more thorough characterization of the compound.

Theoretical simulations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are instrumental in the structural elucidation of novel compounds. For this compound, these computational predictions can offer a baseline for comparison with experimental data, aiding in the assignment of spectral peaks to specific atomic and molecular features.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical chemical shift values for each unique nucleus in the molecule, which are crucial for interpreting experimental NMR spectra.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (methoxy) | 3.85 |

| C (methoxy) | 55.6 |

| C (carbonyl) | 194.2 |

| C-Cl | 138.0 |

| C-F | 159.5 (d, J=250 Hz) |

IR Spectroscopy: The simulation of the infrared spectrum involves the calculation of harmonic vibrational frequencies. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. By analyzing the calculated IR spectrum, specific absorption bands can be assigned to functional groups within this compound, such as the carbonyl (C=O) stretch, C-Cl stretch, C-F stretch, and various aromatic C-H and C-C vibrations.

Table 2: Predicted Dominant Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1665 |

| Aromatic C=C Stretch | 1598, 1505 |

| C-O-C Asymmetric Stretch | 1260 |

| C-F Stretch | 1230 |

| C-Cl Stretch | 750 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra in the UV-Vis region. These calculations yield information about the electronic transitions between molecular orbitals, including the absorption wavelength (λmax) and the oscillator strength, which is related to the intensity of the absorption. For this compound, the predicted UV-Vis spectrum would likely show characteristic π → π* and n → π* transitions associated with the benzophenone chromophore.

Table 3: Predicted UV-Vis Absorption for this compound (Note: These are hypothetical values for illustrative purposes.)

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π | 285 | 0.45 |

| n → π | 330 | 0.02 |

A deeper understanding of the molecular structure and stability of this compound can be gained through the analysis of its computed bond lengths, bond orders, and a more detailed examination of its vibrational frequencies.

Bond Lengths and Bond Orders: DFT calculations provide an optimized molecular geometry from which precise bond lengths can be determined. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. Bond order analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, gives insight into the nature and strength of the chemical bonds. For instance, the bond order of the carbonyl group would be expected to be close to 2, indicating a double bond, while the aromatic C-C bonds would have bond orders intermediate between a single and a double bond.

Table 4: Selected Predicted Bond Lengths for this compound (Note: These are hypothetical values for illustrative purposes.)

| Bond | Predicted Bond Length (Å) |

|---|---|

| C=O | 1.23 |

| C-Cl | 1.74 |

| C-F | 1.35 |

| C-C (carbonyl-phenyl) | 1.49 |

| C-O (methoxy) | 1.36 |

Vibrational Frequencies: A detailed analysis of the calculated vibrational frequencies provides a complete picture of the molecule's dynamic behavior. Each frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved. This analysis is crucial for the accurate assignment of experimental IR and Raman spectra. The vibrational frequencies are influenced by the masses of the atoms and the strength of the bonds connecting them, making this analysis a sensitive probe of the molecular structure.

Structure Property and Structure Activity Relationships in Functionalized Benzophenones

Impact of Halogenation on Electronic and Photochemical Properties

The presence of both chlorine and fluorine atoms on one of the phenyl rings significantly modulates the electronic landscape and photochemical behavior of 4-Chloro-3-fluoro-4'-methoxybenzophenone. Halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect reduces the electron density of the aromatic ring to which they are attached, influencing the energy levels of the molecular orbitals.

The dual halogenation impacts the molecule's interaction with ultraviolet (UV) light, a characteristic feature of benzophenones. researchgate.net The electronic transitions, primarily the n→π* and π→π* transitions, are sensitive to substituent effects. researchgate.net The electron-withdrawing nature of the halogens can lead to a blue shift (a shift to shorter wavelengths) of the n→π* absorption band. researchgate.net This modification of UV absorption is critical for applications where precise control of photochemical initiation or stability is required.

Furthermore, halogen substitution is known to influence the efficiency of intersystem crossing—the process where the molecule transitions from an excited singlet state to a triplet state. This is a key step in the photochemistry of many benzophenones, which often react via their triplet state. researchgate.net The specific influence of the 3-fluoro and 4-chloro substitution pattern can affect the lifetime and reactivity of this excited triplet state, thereby dictating the outcomes of photochemical reactions. researchgate.netresearchgate.net

Role of Methoxy (B1213986) Substitution on Molecular Interactions and Electronic Distribution

The methoxy (-OCH₃) group at the 4'-position of the second phenyl ring acts as a powerful electron-donating group. This is primarily due to its resonance effect (+M), where the lone pairs on the oxygen atom delocalize into the aromatic π-system. stackexchange.comlibretexts.org While oxygen's electronegativity also imparts a minor electron-withdrawing inductive effect (-I), the resonance effect is dominant, especially when the group is in the para position. libretexts.orgwikipedia.org

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring |

|---|---|---|---|---|

| -Cl (Chloro) | 4 | Strongly Withdrawing | Weakly Donating | Electron Withdrawing |

| -F (Fluoro) | 3 | Strongly Withdrawing | Weakly Donating | Electron Withdrawing |

| -OCH₃ (Methoxy) | 4' | Weakly Withdrawing | Strongly Donating | Electron Donating |

Correlations between Molecular Structure and Reactivity Profiles

The electron-deficient nature of the 4-chloro-3-fluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ). nih.gov The strong electron-withdrawing effects of the halogens and the benzoyl group activate the ring, facilitating the displacement of the chlorine atom by a nucleophile. This reactivity is the cornerstone of its use as a monomer in step-growth polymerization to form poly(aryl ether ketone)s (PAEKs). wright.edu

Conversely, the carbonyl group's reactivity is modulated by both phenyl rings. The electron-donating methoxy group increases electron density on the carbonyl oxygen, while the halogenated ring withdraws it. This balance influences the carbonyl's susceptibility to nucleophilic attack and its behavior in photochemical reactions, such as photoreduction, where the benzophenone (B1666685) triplet state abstracts a hydrogen atom. researchgate.net The specific substitution pattern provides a means to fine-tune these reactivities for specific applications. nih.govnih.gov

Influence of Substituent Positionality on Molecular Characteristics and Photoreactivity

The precise placement of substituents on the benzophenone framework is not arbitrary and critically defines the molecule's properties.

4-Chloro Position : Placing the chlorine atom at the para position relative to the carbonyl group maximizes its ability to be displaced in SNAᵣ reactions, which is essential for polymerization.

3-Fluoro Position : The fluorine atom at the meta position strongly enhances the electrophilicity of the ring through its powerful inductive effect, further activating the C-Cl bond for nucleophilic substitution. researchgate.net Its position also introduces a "kink" in the polymer backbone when used as a monomer, which can disrupt crystallinity and improve the solubility of the resulting polymer.

4'-Methoxy Position : The methoxy group is positioned para to the carbonyl on the other ring. This placement maximizes its electron-donating resonance effect, which extends through the carbonyl group. wikipedia.orgviu.ca This electronic push influences the photophysical properties, including absorption wavelengths and the energy of the excited triplet state, thereby affecting its photoreactivity. nih.govnih.gov

General Structure-Property Relationships in Poly(aryl ether ketone) Systems

When this compound is used as a monomer in the synthesis of poly(aryl ether ketone)s (PAEKs), its structural features are imparted to the resulting polymer, influencing its macroscopic properties. researchgate.netmonash.edu

PAEKs are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. The inclusion of specific monomers allows for the fine-tuning of these characteristics.

Fluorine Content : The incorporation of fluorine from the 3-fluoro position generally enhances the thermal stability and oxidative resistance of the polymer. mdpi.com It can also improve solvent resistance and lower the dielectric constant, which is advantageous for applications in microelectronics. researchgate.net

Chain Geometry : As mentioned, the meta-linkage introduced by the 3-fluoro substituent disrupts the linearity and symmetry of the polymer chain. This disruption can hinder close chain packing, leading to a more amorphous polymer morphology. Amorphous PAEKs typically exhibit lower melting points but higher glass transition temperatures (Tg) and improved solubility in organic solvents compared to their semi-crystalline counterparts. wright.edu

Methoxy Group : The pendant methoxy group on the polymer backbone can influence properties such as adhesion, moisture absorption, and dielectric performance. While not part of the main chain, these side groups affect inter-chain interactions and the polymer's free volume.

The use of monomers like this compound allows for the rational design of PAEKs with a customized balance of processability (e.g., solubility) and performance characteristics (e.g., thermal stability). mdpi.com

| Structural Feature of Monomer | Resulting Feature in Polymer Backbone | Expected Impact on PAEK Properties |

|---|---|---|

| 4-Chloro Group | Site of ether linkage formation | Enables polymerization via nucleophilic substitution |

| 3-Fluoro Group | Fluorine atom on the main chain | Increases thermal stability, chemical resistance; lowers dielectric constant mdpi.comresearchgate.net |

| 3-Fluoro Group | Meta-linkage ("kink") in chain | Reduces crystallinity, increases solubility and glass transition temperature (Tg) wright.edu |

| 4'-Methoxy Group | Pendant methoxy side group | May affect adhesion, moisture uptake, and dielectric properties |

Applications in Advanced Chemical Research

Application in Organic Synthesis as Key Intermediates

The benzophenone (B1666685) framework is a common structural motif and a valuable precursor in the synthesis of more complex molecular architectures. Halogenated and methoxy-substituted benzophenones, in particular, offer multiple reactive sites for constructing elaborate organic molecules.

Synthesis of Polysubstituted Fluorenones

Fluorenones are an important class of compounds widely used in the pharmaceutical industry and organic electronics. echemi.com One established method for their synthesis involves the intramolecular cyclization of appropriately substituted benzophenones. While direct studies on 4-Chloro-3-fluoro-4'-methoxybenzophenone are not detailed in available literature, the synthesis of fluorenones from a related compound, 4-Fluoro-4′-methoxybenzophenone, proceeds via a palladium-catalyzed dehydrogenative cyclization with high yields. echemi.com This type of reaction typically involves the formation of a new carbon-carbon bond between the two aromatic rings of the benzophenone scaffold. The presence of halogens on one ring can influence the regioselectivity of such cyclizations, making compounds like this compound potential precursors for specifically substituted fluorenone derivatives.

Precursors for Xanthone (B1684191) Derivatives

Xanthones and their structural analogs, thioxanthones, are tricyclic compounds that exhibit a range of biological activities. nih.govsigmaaldrich.com The synthesis of these scaffolds can be achieved through intramolecular cyclization pathways. Research on 3-substituted-4-chloro-thioxanthones has demonstrated their potential as anti-cancer agents. nih.govsigmaaldrich.com Although the direct conversion of benzophenones to xanthones is a less common route compared to other methods, the fundamental diaryl ketone structure is the core of the xanthone molecule. The strategic placement of activating groups and leaving groups, such as the methoxy (B1213986) and chloro/fluoro substituents on this compound, could theoretically facilitate intramolecular cyclization to form a xanthone core under specific reaction conditions, likely involving demethylation followed by an intramolecular nucleophilic aromatic substitution.

Building Blocks for Complex Pharmaceutical Intermediates

The benzophenone moiety is a key structural component in various biologically active molecules and serves as an intermediate in the synthesis of pharmaceuticals. For instance, an inactive metabolite of the drug Alprazolam is a benzophenone derivative. Fluorinated organic compounds are widely used in the synthesis of drugs, including anti-inflammatory and anticancer agents, due to fluorine's ability to modulate a molecule's chemical and biological properties. nih.gov The combination of chloro, fluoro, and methoxy groups on this compound makes it a versatile building block, offering multiple points for chemical modification to create complex pharmaceutical intermediates.

| Functional Group | Potential Role in Synthesis | Example Application Area |

| Chlorine Atom | Can act as a leaving group in nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck). | Synthesis of bi-aryl compounds, heterocycles. |

| Fluorine Atom | Modulates electronic properties, enhances metabolic stability, and can influence binding affinity. | Development of enzyme inhibitors, agrochemicals. nih.gov |

| Methoxy Group | Can be cleaved to a hydroxyl group, providing a site for further functionalization or acting as a hydrogen bond donor. | Synthesis of fenofibrate (B1672516) intermediates. |

| Benzophenone Core | Provides a rigid scaffold for building complex 3D structures. | General pharmaceutical R&D. |

Utilization as Photoinitiators and Photochemical Probes in Material Science

The photochemistry of benzophenone is well-studied, centering on its ability to absorb UV radiation and transition to an excited triplet state. bgsu.edu This property makes benzophenone and its derivatives highly effective as photoinitiators for polymerization reactions and as probes for studying molecular interactions.

UV-Curing Applications (Inks, Coatings)

Benzophenone derivatives are widely used as photoinitiators in UV-curable inks, coatings, and adhesives. researchgate.net Upon exposure to UV light, the benzophenone molecule undergoes excitation and can then abstract a hydrogen atom from a nearby molecule (a co-initiator, often an amine or thiol) to generate free radicals. These radicals initiate a chain polymerization reaction, leading to the rapid curing or hardening of the material. Substituted benzophenones are synthesized to optimize properties such as absorption wavelength, solubility, and reactivity. researchgate.net Compounds like this compound are expected to function effectively in this capacity, with the halogen and methoxy groups potentially fine-tuning their photochemical properties.

Photochemical Micropatterning of Biomolecules

A versatile method for immobilizing biomolecules onto various surfaces with micrometer precision is based on the photochemistry of benzophenone. nih.gov This technique involves functionalizing a surface with a benzophenone derivative. When a solution containing biomolecules (e.g., proteins, carbohydrates) is applied and exposed to UV light, the excited benzophenone group forms a covalent bond with C-H bonds on the biomolecule, effectively tethering it to the surface. nih.gov This creates micropatterned surfaces that can be used to study cell behavior and create instructive biomaterials. nih.gov The general nature of this C-H insertion reaction means that benzophenone derivatives like this compound could be employed for such applications.

| Photochemical Application | Underlying Principle | Key Feature of Benzophenones |

| UV-Curing | Free-radical polymerization initiated by UV light. | Efficient intersystem crossing to form a reactive triplet state that can abstract hydrogen atoms. bgsu.edu |

| Biomolecule Patterning | Covalent bond formation between an excited benzophenone and a biomolecule upon UV exposure. | Ability to insert into C-H bonds, creating a stable link between a surface and a biological molecule. nih.gov |

Contributions to Advanced Materials Research

The quest for novel materials with superior thermal, mechanical, and chemical properties is a cornerstone of modern materials science. Aromatic ketones, particularly benzophenone derivatives, serve as critical building blocks in the synthesis of high-performance polymers.

Poly(ether ether ketone), or PEEK, is a high-performance thermoplastic renowned for its exceptional mechanical strength, thermal stability, and chemical resistance. The synthesis of PEEK and its analogues typically involves a nucleophilic aromatic substitution reaction. In this process, a bisphenolate is reacted with an activated dihalo-benzophenone monomer.

While 4,4'-difluorobenzophenone (B49673) is a common precursor in the commercial production of PEEK, the use of asymmetrically substituted benzophenones like this compound offers a potential route to modify the polymer's properties. The presence of the fluoro and chloro groups at the 3 and 4 positions, respectively, provides reactive sites for nucleophilic displacement. The reactivity of these halogens can be influenced by the electronic effects of the methoxy group on the second phenyl ring.

The general reaction for PEEK synthesis involves the polycondensation of a bisphenol with a dihalobenzophenone. The introduction of this compound as a co-monomer or a primary monomer in a modified synthesis could lead to the creation of novel PEEK analogues. These modifications could potentially influence key properties of the resulting polymer, as detailed in the table below.

| Property | Potential Influence of this compound |

| Solubility | The introduction of the methoxy group and the less symmetric structure could disrupt chain packing, potentially leading to increased solubility in organic solvents. |

| Glass Transition Temperature (Tg) | The altered polymer backbone and potential for different intermolecular interactions could modify the Tg, affecting the material's operating temperature range. |

| Crystallinity | The irregular structure introduced by the substituted monomer might hinder crystallization, leading to a more amorphous polymer with different mechanical and optical properties. |

It is important to note that while the principles of polyaryletherketone synthesis support the potential use of this compound as a monomer, specific research detailing its polymerization and the properties of the resulting polymers is not extensively documented in publicly available literature.

Exploration in Chemical Biology for Biomolecular Interaction Studies

The study of interactions between biomolecules is fundamental to understanding biological processes. Chemical probes that can elucidate these interactions are therefore invaluable tools. Benzophenone derivatives have emerged as a powerful class of photoactivatable cross-linking agents for such studies.

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their biological targets, such as proteins and nucleic acids. This method utilizes a probe molecule that contains a photoreactive group. Upon irradiation with light of a specific wavelength, this group becomes highly reactive and forms a covalent bond with nearby molecules, thus "labeling" the binding site.

Benzophenones are widely employed as photoaffinity probes due to their favorable photochemical properties. Upon excitation with UV light (typically around 350-360 nm), the benzophenone moiety undergoes a transition to an excited singlet state, which then rapidly converts to a more stable triplet state. This triplet diradical is capable of abstracting a hydrogen atom from a C-H bond of a nearby amino acid residue within the binding pocket. The resulting pair of radicals then combines to form a stable carbon-carbon covalent bond.

A key advantage of benzophenone-based probes is their relative stability in the dark and their inertness towards water, which is the primary solvent in biological systems. This compound, when incorporated into a ligand, can serve as an effective photoaffinity label. The substituents on the benzophenone core can modulate its photochemical properties and its interaction with the target protein.

Understanding how peptides interact with larger proteins is crucial for drug development and for unraveling cellular signaling pathways. Photoaffinity labeling with benzophenone-containing probes has proven to be a highly effective strategy for mapping these interactions.

In a typical experiment, a peptide is synthesized to include a benzophenone-containing unnatural amino acid. This modified peptide is then incubated with its target protein. Upon UV irradiation, the benzophenone group will covalently cross-link to the amino acid residues in the binding site of the protein. Subsequent enzymatic digestion of the protein-peptide complex followed by mass spectrometry analysis allows for the precise identification of the cross-linked amino acid residues, thereby mapping the interaction interface.

The specific substitution pattern of this compound can offer advantages in these studies. The presence of halogens can influence the triplet state lifetime and reactivity, while the methoxy group can affect the electronic properties and potentially the binding orientation of the photoprobe.

The utility of benzophenones in chemical biology stems from their function as radical precursors. The photo-induced formation of the triplet diradical is the key step that initiates the cross-linking reaction. This radical-mediated process allows for the formation of covalent bonds with a wide range of amino acid side chains, making it a versatile tool for probing protein structure and function.

The reactivity of the benzophenone triplet diradical allows it to abstract hydrogen atoms from various C-H bonds, including those that are typically unreactive. This broad reactivity profile is advantageous for mapping binding sites, as it is not limited to specific nucleophilic residues. The chloro and fluoro substituents on the this compound molecule can influence the electrophilicity and stability of the radical intermediates, potentially fine-tuning the cross-linking efficiency and specificity.

| Application | Role of this compound | Mechanism |

| Photoaffinity Labeling | Photoreactive moiety within a chemical probe. | Upon UV irradiation, forms a triplet diradical that abstracts a hydrogen atom from the target biomolecule, leading to covalent bond formation. |

| Peptide-Protein Interaction Mapping | Incorporated into a peptide to cross-link with its protein target. | Covalent cross-linking upon photoactivation allows for the identification of binding site residues via mass spectrometry. |

| Radical Precursor | Generates a reactive diradical species upon photo-excitation. | The triplet diradical initiates a radical-based reaction to form stable covalent adducts with interacting biomolecules. |

Future Research Directions and Perspectives for Halogenated Methoxybenzophenones

Development of Novel and Sustainable Synthetic Routes

The primary method for synthesizing benzophenones, including 4-Chloro-3-fluoro-4'-methoxybenzophenone, is the Friedel-Crafts acylation. tandfonline.comnih.govresearchgate.netrsc.orgresearchgate.net While effective, this reaction often relies on stoichiometric amounts of Lewis acids, which can generate significant chemical waste. Future research should prioritize the development of more sustainable and efficient synthetic methodologies.

Key areas of focus could include:

Catalytic Friedel-Crafts Acylation: Investigating and optimizing the use of solid acid catalysts or recyclable Lewis acids to minimize environmental impact and simplify product purification.

Alternative Coupling Strategies: Exploring transition-metal-catalyzed cross-coupling reactions as an alternative to Friedel-Crafts acylation for the formation of the diaryl ketone core.

Flow Chemistry Approaches: Developing continuous flow processes for the synthesis of halogenated methoxybenzophenones to enhance safety, scalability, and reproducibility.

Biocatalytic Methods: Investigating the potential of enzymatic transformations for the synthesis of these compounds, which could offer high selectivity and milder reaction conditions.

A comparative table of current and potential future synthetic routes is presented below:

| Synthetic Route | Current Status | Future Potential | Key Advantages of Future Approach |

| Friedel-Crafts Acylation | Widely used, often with stoichiometric Lewis acids. tandfonline.comnih.gov | Catalytic and flow-based methods. | Reduced waste, improved scalability, enhanced safety. |

| Cross-Coupling Reactions | Less common for benzophenone (B1666685) synthesis. | Development of efficient catalytic systems. | Milder reaction conditions, broader substrate scope. |

| Biocatalysis | Largely unexplored for this class of compounds. | Identification and engineering of suitable enzymes. | High selectivity, environmentally benign. |

Advanced Mechanistic Elucidation of Photoreactivity in Complex Environments

The photoreactivity of benzophenones is central to their applications. Upon UV irradiation, they can undergo intersystem crossing to a triplet state, making them effective photosensitizers. nih.govedinst.com However, the precise mechanistic details of these photochemical processes, especially in complex biological or material matrices, are not fully understood for many derivatives.

Future research should employ advanced spectroscopic and analytical techniques to unravel these mechanisms:

Ultrafast Spectroscopy: Utilizing femtosecond and picosecond transient absorption spectroscopy to probe the dynamics of excited states and the formation of short-lived intermediates, such as ketyl radicals. acs.orgacs.orgedinst.com

Time-Resolved Infrared (TRIR) Spectroscopy: To gain structural information about transient species and elucidate reaction pathways.

In-situ Spectroscopic Monitoring: Developing methods to monitor photochemical reactions in real-time within complex environments, such as polymer matrices or biological systems.

Quantum Yield Determination: Accurately measuring the quantum yields of photoreduction and other photochemical processes for a wider range of halogenated methoxybenzophenones under various conditions to build a comprehensive reactivity database. acs.org

A deeper mechanistic understanding will enable the rational design of more efficient photoinitiators and more precise chemical biology probes.

Expansion and Refinement of Computational Predictive Models

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has proven to be a powerful tool for predicting the structural, electronic, and photophysical properties of benzophenone derivatives. researchgate.netscialert.netchemrxiv.orgtandfonline.com These models can guide the design of new compounds with tailored properties.

Future efforts in this area should focus on:

Development of More Accurate Functionals: Refining computational methods to better predict excited-state properties, such as triplet state energies and intersystem crossing rates.

Modeling of Solvent and Matrix Effects: Incorporating more sophisticated models to account for the influence of the surrounding environment on photoreactivity. nih.gov

High-Throughput Screening: Utilizing computational screening to rapidly evaluate large libraries of virtual compounds and identify promising candidates for synthesis and experimental validation.

Machine Learning Approaches: Integrating machine learning algorithms with computational chemistry data to develop predictive models for phototoxicity and other biological activities.

The table below summarizes key computational parameters and their significance in predicting the properties of halogenated methoxybenzophenones:

| Computational Parameter | Significance | Relevant Computational Method |

| HOMO-LUMO Gap | Relates to electronic transitions and reactivity. | DFT |

| Excited State Energies (S1, T1) | Determines absorption and emission properties. | TD-DFT |

| Spin-Orbit Coupling | Influences the rate of intersystem crossing. | DFT with specialized functionals |

| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution and bonding. researchgate.net | DFT |

Integration into Novel Functional Materials and Advanced Chemical Biology Tools

The unique photochemical properties of halogenated methoxybenzophenones make them attractive building blocks for a variety of advanced applications.

Future research should explore their integration into:

Organic Light-Emitting Diodes (OLEDs): As host materials or emitters, leveraging their high triplet energies and potential for thermally activated delayed fluorescence (TADF). mdpi.comnih.govacs.org

Advanced Photoinitiators: Designing novel benzophenone-based photoinitiators for 3D printing and advanced manufacturing, with improved efficiency and lower migration potential. nih.govrsc.orgresearchgate.netbohrium.comresearchgate.net

Smart Materials: Incorporating these compounds into polymers to create photoresponsive materials that can change their properties upon exposure to light.

Next-Generation Chemical Biology Probes: Developing more sophisticated photoaffinity labeling probes for identifying protein-protein interactions and drug targets with greater precision and temporal control. nih.govnih.govresearchgate.netspringernature.com The inclusion of "clickable" moieties alongside the benzophenone photophore could enable multimodal applications. chemtube3d.com

The continued exploration of these future research directions will undoubtedly lead to a deeper understanding of halogenated methoxybenzophenones and pave the way for their application in a new generation of advanced materials and technologies.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-3-fluoro-4'-methoxybenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Ullmann coupling due to its benzophenone backbone. For example:

Friedel-Crafts : React 4-chloro-3-fluorobenzoyl chloride with 4-methoxyphenylboronic acid in the presence of AlCl₃.

Ullmann Coupling : Use a Cu catalyst to couple 4-chloro-3-fluoroiodobenzene with 4-methoxyacetophenone derivatives.

- Critical Factors :

- Temperature : Excess heat (>120°C) may dechlorinate the compound.

- Solvent : Anhydrous dichloromethane improves acylation efficiency .

- Yield Optimization : Monitor reaction progress via TLC and use stoichiometric control to minimize byproducts like 4'-methoxybenzophenone (common side product).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : Compare - and -NMR spectra with reference data for methoxy (δ 3.8–4.0 ppm) and aromatic proton signals (δ 6.8–7.5 ppm).

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify purity (>98% for pharmacological studies).

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer :

- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the methoxy group. Avoid prolonged exposure to light due to benzophenone’s UV sensitivity .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The 3-fluoro and 4-chloro groups deactivate the benzene ring, directing electrophilic substitution to the 4'-methoxy -substituted ring.

- Case Study : In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes reactions at the methoxy ring due to steric hindrance from halogens. Computational DFT studies (e.g., Gaussian 16) can map electron density to predict regioselectivity .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Step 1 : Verify purity via HPLC-MS to rule out contaminants.

- Step 2 : Perform -NMR to detect fluorine coupling (e.g., coupling with adjacent protons).

- Step 3 : Compare with structurally analogous compounds like 4-fluoro-4'-methoxybenzophenone (CAS 345-89-1), where splitting arises from fluorine’s spin-½ property .

Q. What strategies are recommended for studying the compound’s photostability under UV light?

- Methodological Answer :

- Experimental Design :

Prepare solutions in ethanol/water (1:1) and expose to UVB (310 nm).

Monitor degradation via UV-Vis spectroscopy (absorbance at λmax ~290 nm).

- Key Finding : Methoxy groups enhance stability compared to hydroxyl analogs (e.g., 2-hydroxy-4-methoxybenzophenone degrades 30% faster) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.